molecular formula C14H15BrO3 B1358947 cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-34-6

cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1358947
CAS No.: 733740-34-6
M. Wt: 311.17 g/mol
InChI Key: MIAFCGSAOYFALU-GXSJLCMTSA-N
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Description

Structural Overview and IUPAC Nomenclature

cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative characterized by a unique stereochemical arrangement and functional group composition. Its IUPAC name, (1R,3S)-3-[2-(4-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid , reflects its structural features:

  • A cyclopentane ring with a carboxylic acid group at position 1.
  • A 2-(4-bromophenyl)-2-oxoethyl substituent at position 3.
  • A cis-configuration between the carboxylic acid and ketone-bearing side chain.

The molecular formula is C$${14}$$H$${15}$$BrO$$_{3}$$ , with a molecular weight of 311.17 g/mol and a CAS registry number of 733740-34-6 .

Property Value
Molecular Formula C$${14}$$H$${15}$$BrO$$_{3}$$
Molecular Weight 311.17 g/mol
CAS Number 733740-34-6
IUPAC Name (1R,3S)-3-[2-(4-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Key Functional Groups Carboxylic acid, ketone, bromophenyl

The cyclopentane ring adopts a non-planar conformation, with the carboxylic acid and ketone groups positioned cis to each other, creating a sterically defined spatial arrangement.

Historical Context in Cyclopentane Carboxylic Acid Derivatives Research

Cyclopentane carboxylic acid derivatives have long been studied for their versatility in medicinal chemistry and materials science. Early research focused on cyclopentane-1,3-diones as carboxylic acid bioisosteres due to their similar pKa values and hydrogen-bonding capabilities. For example, cyclopentane-1,3-dione derivatives were shown to act as thromboxane A2 receptor antagonists, demonstrating nanomolar binding affinities comparable to their carboxylic acid counterparts.

The introduction of halogenated aryl groups, such as the 4-bromophenyl moiety, emerged as a strategy to enhance lipophilicity and target binding specificity. This innovation was pivotal in developing protease inhibitors and kinase modulators. The compound This compound represents a convergence of these advancements, combining stereochemical precision with functional group optimization for potential pharmacological applications.

Significance of Stereochemical Configuration in Functionalized Cyclopentanes

The cis-configuration of this compound is critical for its physicochemical and biological properties. Stereochemical control in cyclopentane derivatives ensures:

  • Optimal Hydrogen-Bonding Geometry : The spatial proximity of the carboxylic acid and ketone groups facilitates intramolecular hydrogen bonding, stabilizing the enol-ketone tautomer and influencing acidity.
  • Enhanced Target Binding : In thromboxane receptor antagonists, cis-configured cyclopentane derivatives exhibit higher binding affinities due to complementary interactions with hydrophobic pockets.
  • Synthetic Precision : Rhodium-catalyzed annulation cascades enable stereoselective synthesis of cyclopentanes with up to four contiguous stereocenters, underscoring the importance of chirality in complex molecule construction.

For instance, studies on cyclopentane-1,2-dione bioisosteres revealed that stereochemical fidelity is essential for maintaining activity profiles akin to parent carboxylic acids. The cis-arrangement in This compound likely enhances its metabolic stability and membrane permeability compared to trans-isomers.

Properties

IUPAC Name

(1R,3S)-3-[2-(4-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c15-12-5-3-10(4-6-12)13(16)8-9-1-2-11(7-9)14(17)18/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAFCGSAOYFALU-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with cyclopentanone under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of cyclopentane carboxylic acids exhibit significant anticancer properties. For instance, compounds similar to cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid have been evaluated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Neuraminidase Inhibition

The compound has been investigated for its potential as a neuraminidase inhibitor, which is crucial in the treatment of viral infections such as influenza. Research suggests that structurally similar compounds can effectively inhibit neuraminidase activity, thereby preventing viral replication .

Anti-inflammatory Properties

There is evidence suggesting that cyclopentane derivatives possess anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory disorders. The presence of the carboxylic acid moiety is believed to play a significant role in mediating these effects .

Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic synthesis .

Synthesis of Heterocycles

The compound can be utilized in the synthesis of heterocyclic compounds through reactions such as cycloaddition and nucleophilic substitution. These heterocycles are often biologically active and are used in pharmaceuticals .

Case Study 1: Anticancer Compound Development

In a study published by the American Chemical Society, researchers synthesized derivatives of cyclopentane carboxylic acids and evaluated their anticancer activity against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .

Case Study 2: Neuraminidase Inhibitor Research

A patent application highlighted the synthesis of bromophenyl-substituted cyclopentanes as neuraminidase inhibitors. The study demonstrated that these compounds could effectively reduce viral load in vitro, suggesting their potential use in antiviral therapies .

Mechanism of Action

The mechanism of action of cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Features

The compound shares structural similarities with other cyclopentane-carboxylic acid derivatives but differs in the substituent on the ketone group. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (Target) 4-Bromophenyl C₁₄H₁₅BrO₃ 327.19 Bromine imparts strong electron-withdrawing effects; enhances polarity.
cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid 4-Trifluoromethylphenyl C₁₅H₁₅F₃O₃ 300.27 CF₃ group increases hydrophobicity and electron-withdrawing capacity .
rel-(1R,3S)-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid 2-Methoxyphenyl C₁₅H₁₈O₄ 274.30 Methoxy group is electron-donating, reducing acidity of the carboxylic acid .

Key Observations :

  • Hydrogen Bonding : All analogs exhibit intermolecular C–H···O hydrogen bonds, forming dimeric structures. The bromophenyl derivative’s dimeric motif (R²(10) graph-set) is stabilized by weak C–H···O interactions, similar to related 2-(4-bromophenyl)-2-oxoethyl esters .

Physicochemical Properties

Melting Points and Solubility:
  • The target compound’s bromine atom increases molecular weight and polar surface area, likely elevating its melting point compared to non-halogenated analogs.
  • The trifluoromethyl analog (C₁₅H₁₅F₃O₃) has lower solubility in aqueous media due to the hydrophobic CF₃ group , whereas the methoxy-substituted derivative (C₁₅H₁₈O₄) may exhibit improved solubility in organic solvents .
Acid Strength:
  • The electron-withdrawing bromine and ketone groups in the target compound increase the acidity of the carboxylic acid (lower pKa) compared to the methoxy-substituted analog, where electron-donating effects reduce acidity .

Biological Activity

The compound cis-3-[2-(4-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS No. 733740-34-6) is a cyclopentane derivative featuring a bromophenyl group and a carboxylic acid functional group. Its unique structure suggests potential biological activities that merit investigation, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C14H15BrO3
  • Molecular Weight : 311.17 g/mol
  • Boiling Point : 464.7 ± 20.0 °C (predicted)
  • Density : 1.453 ± 0.06 g/cm³ (predicted)
  • pKa : 4.67 ± 0.40 (predicted) .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature, but its structural components suggest several potential mechanisms of action:

  • Anticancer Activity : Compounds with similar structural motifs have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives of bromophenyl compounds have shown efficacy against various cancer cell lines by targeting specific pathways involved in tumor growth .
  • Anti-inflammatory Properties : The presence of the carboxylic acid group can enhance the compound's ability to interact with biological systems, potentially leading to anti-inflammatory effects, as observed in other carboxylic acid derivatives .
  • Neuroprotective Effects : Some studies indicate that compounds with similar structural features may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityReference
5-Nitroindazole DerivativesAntichagasic and antineoplastic activity
2-Arylbenzo[b]furan DerivativesInhibition of human lipoxygenase
Bromophenyl DerivativesAnticancer activity against various cell lines

Mechanistic Studies

Research on related compounds suggests that the bromophenyl moiety may enhance binding affinity to specific receptors or enzymes involved in disease pathways. For example, brominated compounds have been shown to interact with the p53-MDM2 pathway, which is crucial in cancer biology .

Q & A

Basic: What synthetic methodologies are recommended for preparing cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid?

Answer:
The synthesis can be approached via cyclization of bromophenyl-containing precursors using acidic catalysts. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) has been employed to cyclize keto-acid intermediates in analogous cyclopentane-carboxylic acid syntheses . Additionally, coupling 4-bromophenylacetic acid (CAS RN 1878-68-8, referenced in ) with cyclopentane derivatives through Friedel-Crafts acylation or esterification followed by hydrolysis could yield the target compound. Purification steps should involve recrystallization or preparative HPLC to isolate the cis-isomer.

Basic: How can the stereochemistry and structural conformation of this compound be confirmed?

Answer:
X-ray crystallography is the gold standard for confirming stereochemistry. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Comparative analysis with structurally related compounds, such as 2-(4-bromophenyl)-2-oxoethyl esters (e.g., ), can validate bond angles and torsional strain in the cyclopentane ring. Complementary techniques like NMR (e.g., NOESY for spatial proximity) and polarimetry can corroborate crystallographic findings.

Basic: What experimental protocols are recommended for determining physicochemical properties like LogP?

Answer:
Experimental LogP can be determined via reversed-phase HPLC using a C18 column and a water-acetonitrile gradient. For instance, a reported LogP of 3.02 for a chlorophenyl analog ( ) was likely derived via this method. Computational methods (e.g., ChemAxon or ACD/Labs) should be cross-validated with experimental data to address discrepancies caused by substituent electronic effects (e.g., bromo vs. chloro groups).

Advanced: How can researchers resolve contradictions between computational and experimental structural data?

Answer:
Discrepancies often arise from force field inaccuracies in computational models. To resolve these:

Refine computational parameters using high-resolution X-ray data (e.g., SHELXL-refined structures ).

Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compare with experimental bond lengths/angles.

Validate dynamic behavior via molecular dynamics (MD) simulations, especially for flexible cyclopentane rings.

Cross-reference with structurally similar compounds (e.g., ’s crystallographic data for 2-(4-bromophenyl)-2-oxoethyl derivatives).

Advanced: What strategies optimize crystallization for challenging cyclopentane-carboxylic acid derivatives?

Answer:

  • Solvent selection: Use mixed solvents (e.g., ethanol/water) to modulate solubility.
  • Seeding: Introduce microcrystals of analogous compounds (e.g., ’s spirocyclic analogs) to induce nucleation.
  • Temperature gradients: Slow cooling from 40°C to 4°C minimizes disorder.
  • Twinned data handling: SHELXL’s TWIN/BASF commands can refine twinned crystals .

Advanced: How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

Answer:

Bioisosteric replacement: Substitute the 4-bromophenyl group with chloro or methyl groups (e.g., ) to assess electronic effects.

Conformational analysis: Use NMR-derived torsional constraints or X-ray data to correlate ring puckering with activity.

Docking studies: Parameterize docking software (e.g., AutoDock Vina) with crystallographic data from to predict target binding.

Advanced: What analytical methods are critical for detecting decomposition or isomerization during storage?

Answer:

  • Stability-indicating HPLC: Use a C18 column with UV detection (λ = 254 nm) to monitor degradation peaks.
  • Chiral HPLC: Track cis-to-trans isomerization using amylose-based columns.
  • Mass spectrometry (HRMS): Confirm molecular integrity (e.g., exact mass 327.4174 g/mol for related compounds, ).

Advanced: How can researchers validate the purity of synthesized batches for publication?

Answer:

  • Combined spectral analysis: ¹H/¹³C NMR, FTIR (for carboxylic acid C=O stretch ~1700 cm⁻¹), and HRMS.
  • Elemental analysis: Match calculated vs. experimental C/H/N/Br percentages (e.g., C₂₀H₂₅NO₃Br requires C 54.56%, H 5.72% ).
  • Thermogravimetric analysis (TGA): Assess thermal stability and residual solvents.

Advanced: What computational tools are recommended for predicting metabolic pathways?

Answer:

  • CYP450 docking: Use SwissADME or Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., bromophenyl ring).
  • Metabolite identification: Compare with known metabolites of cyclopentane-carboxylic acids (e.g., ’s cis-3-(Boc-amino)cyclopentanecarboxylic acid).

Advanced: How should researchers address conflicting biological activity data across studies?

Answer:

  • Dose-response validation: Re-test activity in standardized assays (e.g., IC₅₀ determination).
  • Batch purity audit: Re-analyze old batches for isomerization or degradation.
  • Target selectivity profiling: Use kinome-wide screening to rule off-target effects.

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